

Application Notes and Protocols for the Mass Spectrometry Analysis of 1-Butylcyclobutanol

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Compound of Interest

Compound Name: 1-Butylcyclobutanol

Cat. No.: B13815066

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These application notes provide a detailed analysis of the mass spectrometry fragmentation pattern of **1-butylcyclobutanol**, a saturated heterocyclic compound. The information is intended to aid in the identification and characterization of this and structurally related molecules in various research and development settings. The document includes key mass spectral data, a proposed fragmentation mechanism, and a comprehensive experimental protocol for analysis by gas chromatography-mass spectrometry (GC-MS).

Mass Spectrometry Data

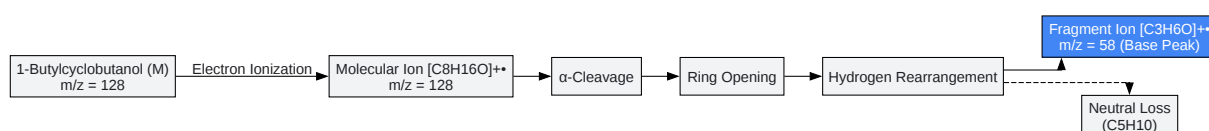
The electron ionization (EI) mass spectrum of **1-butylcyclobutanol** is characterized by several key fragments. The molecular ion (M^+) is often of low abundance or not observed, which is typical for alcohols.^[1] The most significant peaks are summarized in the table below.

Mass-to-Charge Ratio (m/z)	Proposed Fragment Ion	Relative Intensity (%)
128	[C ₈ H ₁₆ O] ⁺⁺ (Molecular Ion)	Low / Not Observed
110	[M - H ₂ O] ⁺⁺	Low
99	[M - C ₂ H ₅] ⁺	Moderate
85	[M - C ₃ H ₇] ⁺	Moderate
71	[C ₅ H ₁₁] ⁺	High[2]
58	[C ₃ H ₆ O] ⁺⁺	100 (Base Peak)[2]
57	[C ₄ H ₉] ⁺	High
43	[C ₃ H ₇] ⁺	High[2]

Proposed Fragmentation Pattern

The fragmentation of **1-butylcyclobutanol** upon electron ionization is primarily driven by the presence of the hydroxyl group and the strained cyclobutane ring. The major fragmentation pathways include alpha-cleavage, dehydration, and ring cleavage.[3][4]

A key fragmentation pathway for cyclic alcohols involves the cleavage of the ring.[4] For **1-butylcyclobutanol**, the formation of the base peak at m/z 58 can be rationalized through a specific ring cleavage mechanism initiated by the ionization of the oxygen atom.



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Caption: Proposed fragmentation pathway of **1-butylcyclobutanol** leading to the base peak at m/z 58.

The proposed mechanism for the formation of the ion at m/z 58 is as follows:

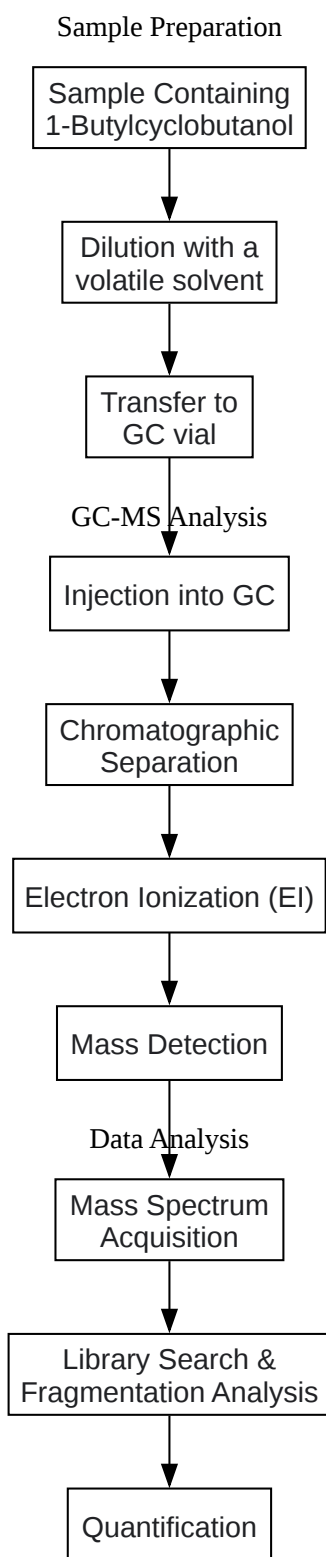
- **Ionization:** An electron is removed from the oxygen atom of **1-butylcyclobutanol** to form the molecular ion $[C_8H_{16}O]^+\bullet$ (m/z 128).
- **Alpha-Cleavage and Ring Opening:** The bond between the quaternary carbon and a methylene carbon of the cyclobutane ring undergoes homolytic cleavage. This is followed by the cleavage of the adjacent C-C bond in the ring, leading to a ring-opened intermediate.
- **Hydrogen Rearrangement and Fragmentation:** A hydrogen atom from the butyl chain is transferred to the oxygen-containing part of the molecule. Subsequent cleavage of the carbon-carbon bond beta to the oxygen results in the formation of a stable, neutral alkene (1-pentene, C_5H_{10}) and the radical cation of butan-2-one enol form, $[C_3H_6O]^+\bullet$, which is observed as the base peak at m/z 58.

Other significant fragments are formed through alternative fragmentation pathways:

- **Loss of a butyl radical ($[M - 57]^+$):** Alpha-cleavage of the butyl group results in a fragment at m/z 71.
- **Loss of a propyl radical ($[M - 43]^+$):** Cleavage of the propyl group from the butyl chain can lead to a fragment at m/z 85.
- **Dehydration ($[M - 18]^+\bullet$):** The loss of a water molecule, a common fragmentation for alcohols, would result in a peak at m/z 110.^[4]
- **Formation of the butyl cation (m/z 57):** Cleavage of the bond between the quaternary carbon and the butyl group can generate the butyl cation.
- **Formation of the propyl cation (m/z 43):** Further fragmentation of the butyl group can lead to the propyl cation.

Experimental Protocol: GC-MS Analysis of 1-Butylcyclobutanol

This protocol outlines the steps for the analysis of **1-butylcyclobutanol** using a standard gas chromatograph coupled with a mass spectrometer.



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Caption: Experimental workflow for the GC-MS analysis of **1-butylcyclobutanol**.

Materials and Reagents

- Solvent: Dichloromethane or other suitable volatile solvent (GC grade or higher).
- **1-Butylcyclobutanol** standard: For instrument calibration and retention time confirmation.
- GC Vials: 2 mL amber glass vials with PTFE-lined septa.
- Microsyringe: For sample injection.

Instrumentation

- Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column.
- Mass Spectrometer: Capable of electron ionization (EI) and with a mass range of at least m/z 35-300.

GC-MS Conditions

- GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 μ m film thickness), is recommended for the separation of volatile organic compounds.
- Injector Temperature: 250 °C
- Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.
- Injection Volume: 1 μ L
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 200 °C at a rate of 10 °C/min.
 - Final hold: Hold at 200 °C for 5 minutes.

- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: m/z 35-300.

Sample Preparation

- Prepare a stock solution of **1-butylcyclobutanol** in the chosen solvent (e.g., 1 mg/mL).
- Prepare a series of dilutions from the stock solution for calibration purposes.
- For unknown samples, dissolve a known amount of the sample in the solvent. If the concentration is unknown, a preliminary screening run may be necessary to determine the appropriate dilution.
- Transfer the final diluted sample to a GC vial for analysis.

Data Analysis

- Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to **1-butylcyclobutanol**.
- Identify the compound by comparing its mass spectrum with a reference library (e.g., NIST).
- Analyze the fragmentation pattern to confirm the structure.
- For quantitative analysis, generate a calibration curve using the standard solutions and determine the concentration of **1-butylcyclobutanol** in the unknown sample.

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